Carindapen, also known as Geocillin or Indanyl carbenicillin sodium salt, is a semi-synthetic antibiotic belonging to the carboxypenicillin class. It is primarily used to treat infections caused by susceptible strains of bacteria, particularly in the urinary tract and for certain other bacterial infections. The compound is characterized by its ability to inhibit bacterial cell wall synthesis, making it effective against a range of Gram-negative and some Gram-positive bacteria.
Carindapen is derived from carbenicillin, which itself is a modification of penicillin. The indanyl group enhances the stability and bioavailability of the compound, allowing for effective oral administration. Carindapen is marketed under various brand names, including Geocillin, and has been utilized in clinical settings since its introduction.
Carindapen is synthesized through a multi-step process involving the esterification of carbenicillin with indanol.
Carindapen's molecular structure features a bicyclic core typical of penicillins, modified by an indanyl group that enhances its pharmacological properties.
The structure includes a thiazolidine ring characteristic of penicillins, along with an indanyl side chain that contributes to its unique properties .
Carindapen undergoes various chemical reactions that are crucial for its activity and metabolism.
Carindapen exhibits several physical and chemical properties that influence its pharmacological behavior.
These properties contribute to Carindapen's effectiveness as an oral antibiotic treatment .
Carindapen is primarily used in clinical settings for:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9